(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide, also known as GAP-DMORIE, is a cationic lipid that plays a significant role in gene delivery systems. This compound features a complex structure characterized by a long hydrophobic tail and a positively charged head group, which enhances its ability to form lipoplexes with nucleic acids. The molecular formula is CHBrNO, and it has a molecular weight of approximately 487.59 g/mol .
The synthesis of (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide involves several key reactions:
GAP-DMORIE exhibits significant biological activity, particularly in the context of gene delivery. Its cationic nature allows it to interact with negatively charged nucleic acids, facilitating the formation of lipoplexes that can be taken up by cells through endocytosis. Studies have demonstrated that variations in the alkyl chain length and unsaturation levels influence the transfection efficiency and cellular uptake of these lipoplexes .
The synthesis methods for (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide typically involve:
This compound is primarily utilized in biomedicine for gene delivery applications. Its ability to form stable complexes with DNA or RNA makes it an effective vehicle for delivering genetic material into cells. Additionally, it has potential applications in vaccine development and therapeutic interventions targeting various diseases .
Interaction studies involving (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide have focused on its ability to form lipoplexes with nucleic acids. Research indicates that the structural characteristics of both the cationic lipid and co-lipid components significantly influence the efficiency of transfection. Variations in alkyl chain length have been shown to affect cellular uptake and transfection efficiency across different cell lines .
Several compounds share structural similarities with (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide, including:
The uniqueness of (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide lies in its specific combination of hydrophobic properties and cationic charge, which optimally balances cellular uptake and stability of nucleic acid complexes compared to other similar compounds .